molecular formula C17H15N3O5 B5866221 N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5866221
M. Wt: 341.32 g/mol
InChI Key: JCGNALNBTYYEBX-WOJGMQOQSA-N
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Description

N-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BNPPHE, is a chemical compound that has been widely studied for its potential applications in scientific research. BNPPHE belongs to the class of hydrazones and can be synthesized through various methods.

Mechanism of Action

The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed that this compound interacts with metal ions and forms complexes that can modulate various biological processes. This compound may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. This compound has also been shown to protect cells from oxidative stress and reduce the level of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for a long time. However, there are also limitations to using this compound in lab experiments. This compound is toxic at high concentrations and can interfere with some biological assays. Therefore, proper precautions should be taken when handling this compound.

Future Directions

There are several future directions for the study of N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the synthesis of this compound derivatives with improved biological activity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through various methods and has been used as a fluorescent probe, ligand, and potential anti-cancer and anti-inflammatory agent. This compound has several advantages for lab experiments but also has limitations that need to be considered. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications.

Synthesis Methods

N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through the condensation reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is obtained as a yellow crystalline solid with a high yield.

Scientific Research Applications

N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a ligand for the synthesis of metal complexes with potential biological activity. In addition, this compound has been studied for its potential anti-cancer and anti-inflammatory properties.

properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-11(12-6-8-13(9-7-12)20(22)23)18-19-17(21)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGNALNBTYYEBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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